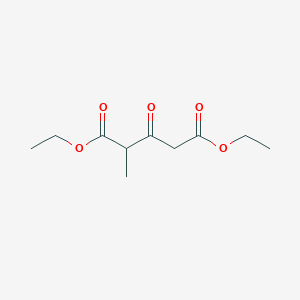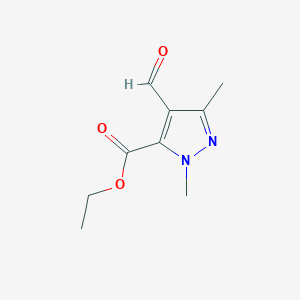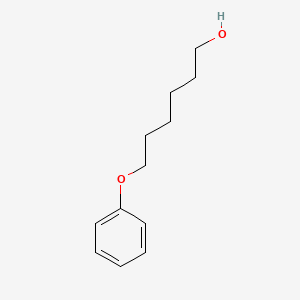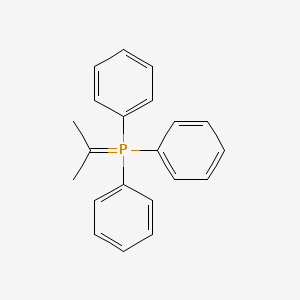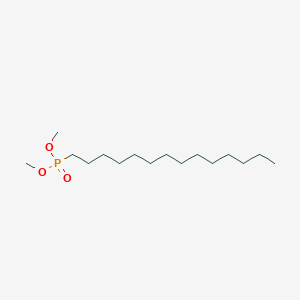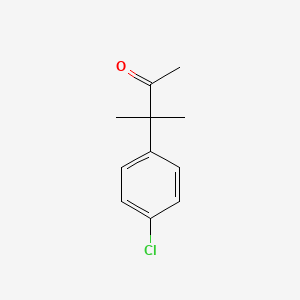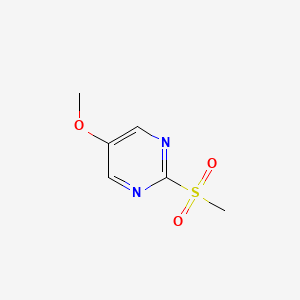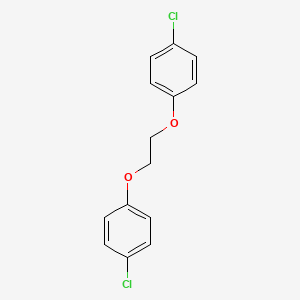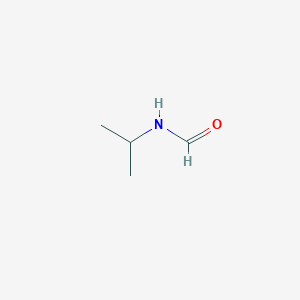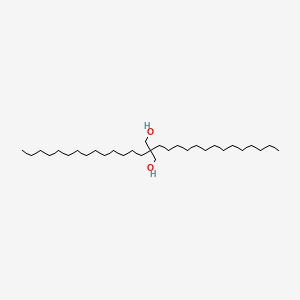
1,3-Propanediol, 2,2-ditetradecyl-
Overview
Description
1,3-Propanediol, 2,2-ditetradecyl- is an organic compound with the molecular formula C31H64O2. It is a derivative of 1,3-propanediol where two hydrogen atoms are replaced by tetradecyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-ditetradecyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with tetradecyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2,2-ditetradecyl- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
Preparation of 1,3-Propanediol: This can be achieved through the hydration of acrolein or the hydroformylation of ethylene oxide followed by hydrogenation.
Alkylation: The 1,3-propanediol is then reacted with tetradecyl halides under controlled conditions to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2,2-ditetradecyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces simpler alcohols.
Substitution: Produces alkyl halides or other substituted derivatives.
Scientific Research Applications
1,3-Propanediol, 2,2-ditetradecyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2-ditetradecyl- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The tetradecyl groups enhance its hydrophobic interactions, making it effective in disrupting lipid membranes and altering cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the long alkyl chains.
2,2-Dimethyl-1,3-propanediol: Another derivative with different alkyl groups.
Uniqueness
1,3-Propanediol, 2,2-ditetradecyl- is unique due to its long tetradecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Properties
IUPAC Name |
2,2-di(tetradecyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(29-32,30-33)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33H,3-30H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBDKLTWMBXICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622612 | |
| Record name | 2,2-Ditetradecylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170025-79-3 | |
| Record name | 2,2-Ditetradecylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
